ETHYL 5-(2-METHOXYPHENYL)-7-METHYL-2-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
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Overview
Description
Ethyl 5-(2-methoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, an indole moiety, and an ester functional group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(2-METHOXYPHENYL)-7-METHYL-2-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The synthesis begins with the preparation of the thiazolopyrimidine core. This can be achieved by reacting 2-aminothiazole with ethyl acetoacetate under basic conditions to form the thiazolopyrimidine scaffold.
Introduction of the Indole Moiety: The next step involves the introduction of the indole moiety. This can be done by reacting the thiazolopyrimidine intermediate with 2-methyl-1H-indole-3-carbaldehyde in the presence of a suitable base, such as piperidine, to form the corresponding indole derivative.
Final Coupling and Esterification: The final step involves the coupling of the indole derivative with 2-methoxybenzaldehyde and subsequent esterification to form the target compound. This step typically requires the use of a strong acid catalyst, such as p-toluenesulfonic acid, and reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-methoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group, to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Ammonia (NH₃), primary amines (RNH₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amides, other ester derivatives
Scientific Research Applications
Ethyl 5-(2-methoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 5-(2-METHOXYPHENYL)-7-METHYL-2-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit key enzymes involved in inflammatory or cancer-related pathways, leading to reduced activity of these pathways.
Modulation of Receptors: The compound may bind to specific receptors on the cell surface, altering cellular signaling and function.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells, thereby reducing tumor growth.
Comparison with Similar Compounds
Ethyl 5-(2-methoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolopyrimidines: These compounds share the thiazolopyrimidine core but differ in their substituents, leading to variations in their biological activities and properties.
Indole Derivatives: Compounds with an indole moiety, such as indole-3-carbinol, have different pharmacological profiles and applications.
Pyrimidine Derivatives: Pyrimidine-based compounds, like 5-fluorouracil, are widely used in medicinal chemistry for their anticancer properties.
The uniqueness of ETHYL 5-(2-METHOXYPHENYL)-7-METHYL-2-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H25N3O4S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H25N3O4S/c1-5-34-26(32)23-16(3)29-27-30(24(23)18-11-7-9-13-21(18)33-4)25(31)22(35-27)14-19-15(2)28-20-12-8-6-10-17(19)20/h6-14,24,28H,5H2,1-4H3/b22-14- |
InChI Key |
BKSNPUAWORNBNS-HMAPJEAMSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=C(NC5=CC=CC=C54)C)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=C(NC5=CC=CC=C54)C)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=C(NC5=CC=CC=C54)C)S2)C |
Origin of Product |
United States |
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